![molecular formula C10H12Cl2N2O3S B5770058 N~2~-(2,4-dichlorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5770058.png)
N~2~-(2,4-dichlorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,4-dichlorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N~2~-(2,4-dichlorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves its inhibition of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which regulate insulin secretion. By inhibiting DPP-4, this compound increases the levels of these hormones, leading to improved glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to improve glucose homeostasis and insulin secretion in animal models of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(2,4-dichlorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency as a DPP-4 inhibitor. It has been shown to be more potent than other DPP-4 inhibitors, such as sitagliptin and vildagliptin. However, one limitation of using this compound is its relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N~2~-(2,4-dichlorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of research is to explore its potential as a therapeutic agent for the treatment of type 2 diabetes. Additionally, further studies are needed to investigate its anti-inflammatory and antioxidant effects. Furthermore, research is needed to optimize the synthesis method of this compound to improve its potency and half-life. Finally, studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a potent inhibitor of DPP-4 and has been shown to improve glucose homeostasis and insulin secretion in animal models of type 2 diabetes. Additionally, it has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential. However, further research is needed to investigate its safety and toxicity in animal models and humans.
Méthodes De Synthèse
N~2~-(2,4-dichlorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dichlorophenyl isocyanate with N-methyl-N-(methylsulfonyl)glycine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N~2~-(2,4-dichlorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that is responsible for the degradation of incretin hormones, which regulate insulin secretion. Inhibition of DPP-4 has been shown to increase incretin hormone levels, leading to improved glucose homeostasis and insulin secretion. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-13-10(15)6-14(18(2,16)17)9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENWZACQAQAQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.